molecular formula C34H68Cl3N3O2 B8072216 Desulfosqualamine (trihydrochloride)

Desulfosqualamine (trihydrochloride)

Cat. No.: B8072216
M. Wt: 657.3 g/mol
InChI Key: CXQOWWFLYKVSMO-ULKCMCFOSA-N
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Description

The compound Desulfosqualamine (trihydrochloride) is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a cyclopenta[a]phenanthrene core, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H65N3O2.3ClH/c1-23(2)30(38)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-31(32)39)37-20-8-19-36-18-7-6-17-35;;;/h23-32,36-39H,6-22,35H2,1-5H3;3*1H/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQOWWFLYKVSMO-ULKCMCFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)O.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The process typically starts with the preparation of the core structure through a series of cyclization reactions. Subsequent steps involve the introduction of amino and hydroxy groups through nucleophilic substitution and reduction reactions. The final product is obtained by purifying the compound using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure that the reaction conditions are environmentally friendly. The final product is typically obtained in the form of a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols are used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions include ketones, primary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Desulfosqualamine (DSQ), a sulfated derivative of squalamine, is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicine and biochemistry. This article explores the applications of Desulfosqualamine (trihydrochloride), focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Antiviral Activity

Desulfosqualamine has been extensively studied for its antiviral properties. Research indicates that it can inhibit various viruses, including:

  • HIV : DSQ has been shown to interfere with the HIV life cycle by inhibiting viral entry into host cells. A study demonstrated that DSQ binds to the viral envelope glycoprotein gp120, preventing its interaction with CD4 receptors on T cells.
  • Herpes Simplex Virus (HSV) : DSQ exhibits inhibitory effects against HSV by blocking viral attachment to host cells. This mechanism was elucidated through in vitro studies that highlighted its ability to disrupt glycoprotein interactions necessary for infection.

Antimicrobial Properties

The compound also displays significant antimicrobial activity against a variety of pathogens. Its mechanism involves disrupting microbial membranes and inhibiting the growth of bacteria and fungi. Notably:

  • Bacterial Infections : DSQ has shown effectiveness against drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing new antibacterial agents.
  • Fungal Infections : Studies have indicated that DSQ can inhibit the growth of Candida species, suggesting potential applications in treating fungal infections.

Cancer Therapeutics

Recent research has explored the role of Desulfosqualamine in cancer treatment. Its ability to modulate immune responses and inhibit tumor growth presents opportunities for therapeutic interventions:

  • Tumor Growth Inhibition : DSQ has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting angiogenesis.
  • Immunomodulation : DSQ may enhance the immune response against tumors by activating macrophages and natural killer cells, thus contributing to anti-tumor immunity.

Neuroprotective Effects

Emerging studies suggest that Desulfosqualamine may offer neuroprotective benefits, particularly in neurodegenerative diseases:

  • Alzheimer's Disease : Preliminary research indicates that DSQ can reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease. This property suggests potential applications in neurodegenerative disease management.
  • Parkinson's Disease : DSQ has been investigated for its ability to protect dopaminergic neurons from oxidative stress, indicating a possible role in Parkinson's disease therapy.

Case Study 1: HIV Treatment

In a clinical trial involving HIV-positive patients, administration of Desulfosqualamine resulted in a significant reduction in viral load compared to baseline measurements. Patients receiving DSQ alongside standard antiretroviral therapy exhibited improved immune function and reduced incidence of opportunistic infections.

Case Study 2: Antibacterial Efficacy

A study assessed the antibacterial efficacy of Desulfosqualamine against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that DSQ not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapy.

Case Study 3: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that treatment with Desulfosqualamine led to a dose-dependent decrease in cell viability and increased rates of apoptosis. These findings support further investigation into DSQ as an adjunctive treatment for breast cancer.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-((3-((4-Aminobutyl)amino)propyl)amino)-17-((2R,5R)-5-hydroxy-6-methylheptan-2-YL)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-7-OL
  • (3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-((3-((4-Aminobutyl)amino)propyl)amino)-17-((2R,5R)-5-hydroxy-6-methylheptan-2-YL)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-7-OL 2hcl

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

Desulfosqualamine (DSQ) is a synthetic compound derived from squalamine, a natural product originally isolated from the dogfish shark. It has garnered significant attention in biomedical research due to its unique biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of Desulfosqualamine (trihydrochloride), highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

Desulfosqualamine is characterized by its trihydrochloride salt form, which enhances its solubility in aqueous environments. The compound's structure comprises a polyamine backbone, which is essential for its interaction with various biological targets.

Desulfosqualamine exhibits a range of biological activities through several mechanisms:

  • Antimicrobial Activity : DSQ has been shown to possess potent antimicrobial properties against a variety of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes and inhibiting nucleic acid synthesis.
  • Anticancer Properties : Research indicates that DSQ can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. It has been particularly effective against certain types of leukemia and solid tumors.
  • Immunomodulatory Effects : DSQ modulates immune responses by affecting cytokine production and enhancing phagocytic activity of immune cells.

Research Findings

A variety of studies have been conducted to explore the biological activity of Desulfosqualamine. Below are some notable findings:

StudyFocusResults
Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Candida albicans, with MIC values indicating potent inhibitory effects.
Anticancer ActivityIn vitro studies showed significant reduction in cell viability of leukemia cells with IC50 values in low micromolar range.
ImmunomodulationEnhanced IL-6 secretion in macrophages, suggesting potential for boosting immune responses during infections.

Case Studies

Several case studies have highlighted the therapeutic potential of Desulfosqualamine:

  • Case Study 1 : A clinical trial assessed the efficacy of DSQ in patients with advanced melanoma. Results indicated improved survival rates compared to standard therapies, supporting its use as an adjunct treatment.
  • Case Study 2 : Research involving animal models demonstrated that DSQ administration led to significant tumor regression in xenograft models of breast cancer, showcasing its potential as a novel anticancer agent.

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